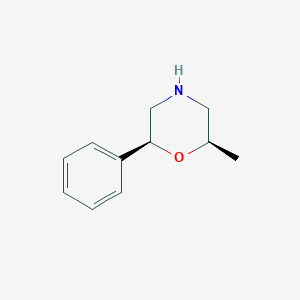
3,5,7-trifluoroadamantan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-Trifluoroadamantan-1-amine hydrochloride is a fluorinated derivative of adamantane, a tricyclic cage compound. This compound is characterized by the presence of three fluorine atoms at the 3, 5, and 7 positions of the adamantane structure, and an amine group at the 1 position, forming a hydrochloride salt. The molecular formula of this compound is C10H14F3N·HCl .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-trifluoroadamantan-1-amine hydrochloride typically involves the fluorination of adamantane derivatives. One common method includes the use of a fluorinating agent such as Ishikawa’s reagent. The process begins with the preparation of 3,5,7-trifluoroadamantane-1-carboxylic acid, which is then converted to 3,5,7-trifluoroadamantane-1-isocyanate using diphenylphosphoryl azide. The final step involves the reaction of the isocyanate with fluoroanilines to yield the desired amine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the fluorination and amination steps.
Chemical Reactions Analysis
Types of Reactions: 3,5,7-Trifluoroadamantan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroadamantanone derivatives, while substitution reactions can produce a variety of halogenated adamantane compounds .
Scientific Research Applications
3,5,7-Trifluoroadamantan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor for various fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential neuroprotective and anti-inflammatory effects.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of 3,5,7-trifluoroadamantan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their function. Additionally, the presence of fluorine atoms enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Amantadine: A well-known antiviral and antiparkinsonian agent with a similar adamantane structure but without fluorine atoms.
Memantine: Used in the treatment of Alzheimer’s disease, it shares the adamantane core but differs in its functional groups.
Rimantadine: Another antiviral compound with structural similarities to amantadine.
Uniqueness: 3,5,7-Trifluoroadamantan-1-amine hydrochloride is unique due to the presence of three fluorine atoms, which significantly alter its chemical and physical properties compared to other adamantane derivatives. These fluorine atoms enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
2763755-83-3 |
|---|---|
Molecular Formula |
C10H15ClF3N |
Molecular Weight |
241.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



